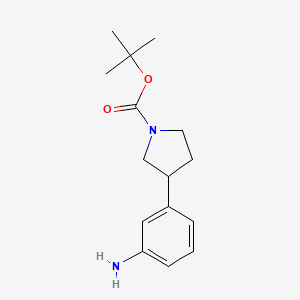

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protective group at the 1-position and a 3-aminophenyl substituent at the 3-position. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules or ligands. The Boc group enhances solubility and stability during synthetic processes, while the 3-aminophenyl moiety provides a reactive site for further functionalization, such as coupling with electrophiles or participation in cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCYAMSMJUIKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670374 | |

| Record name | tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-24-6 | |

| Record name | tert-Butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 3-Aminopyrrolidine

A foundational approach involves reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in chloroform at 20°C for 1 hour, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate in 98% purity. Key advantages include:

Hydroxypyrrolidine Functionalization

An alternative route starts with 3-hydroxypyrrolidine. Protection with Boc anhydride in methanol at 0–5°C, followed by gradual warming to room temperature, achieves 80–85% yield. Subsequent mesylation of the hydroxyl group using methanesulfonyl chloride in ethyl acetate introduces a leaving group, enabling nucleophilic substitutions.

Table 1: Comparative Boc Protection Methods

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-Aminopyrrolidine | Boc anhydride | Chloroform | 20 | 98 | |

| 3-Hydroxypyrrolidine | Boc anhydride | Methanol | 0–25 | 85 |

*Theoretical yield inferred from analogous piperidine syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Protecting Group Compatibility

The Boc group’s stability under basic conditions (pH 8–10) allows selective deprotection of auxiliary groups (e.g., nitro reduction) without compromising the pyrrolidine backbone.

Industrial-Scale Synthesis Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.

Reduction: Reduction reactions can be performed using hydrogenation catalysts.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

Antidiabetic Potential

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors enhance the levels of incretin hormones, promoting insulin secretion.

| Compound | IC50 (μM) | Effect on DPP-4 Activity |

|---|---|---|

| This compound | TBD | Inhibitory effect observed |

In vitro studies have demonstrated significant inhibition of DPP-4 activity at concentrations around 50 μM, indicating its potential as a therapeutic agent for T2DM.

Cancer Research

The compound has shown promise in cancer research, particularly concerning its role as a peripheral NMDA receptor antagonist. Research indicates that NMDA receptor expression is elevated in several cancers, including hepatocellular carcinoma, colon, prostate, and breast cancers. The ability of this compound to target peripheral NMDA receptors may provide insights into novel therapeutic strategies for these malignancies .

Neuropharmacology

Due to its structural characteristics, it is hypothesized that this compound may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in neurological disorders where neurotransmitter dysregulation is evident.

Biochemical Mechanisms

This compound is believed to influence various biochemical pathways:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Its structure suggests possible interactions with neurotransmitter receptors and hormonal regulation pathways.

Case Study 1: DPP-4 Inhibition

In vitro assays indicated that the compound significantly inhibits DPP-4 activity at concentrations around 50 μM. The structure-activity relationship (SAR) studies highlighted the importance of the aminophenyl group in enhancing binding affinity to DPP-4.

Case Study 2: Cancer Therapeutics

Research involving murine models demonstrated that the compound could augment the efficacy of existing anticancer therapies by targeting peripheral NMDA receptors without affecting central nervous system functions. This characteristic allows for focused treatment strategies that minimize central side effects while maximizing tumor response .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituents with Sulfur-Containing Groups

Compounds with sulfanyl or sulfonyl groups exhibit distinct reactivity and applications in ligand synthesis:

Key Findings :

Heterocyclic Substituents

Pyridine or isoquinoline moieties influence binding affinity and pharmacokinetics:

Key Findings :

Halogenated Derivatives

Halogens (Cl, F) modulate electronic properties and bioactivity:

Key Findings :

Amino and Hydroxy Substituents

Amino/hydroxy groups enhance solubility and hydrogen-bonding capacity:

Key Findings :

- Chiral amino derivatives (e.g., R-configuration) are key intermediates in peptide mimetics .

- Hydroxyethyl substituents are utilized in prodrugs requiring hydrophilic modifications .

Research Implications

- Target Compound: The 3-aminophenyl substituent in the target compound likely offers superior reactivity for Pd-catalyzed couplings compared to sulfanyl or halogenated analogs.

- Pharmacological Potential: Aminophenyl derivatives may exhibit enhanced binding to aromatic receptors (e.g., serotonin receptors) compared to heterocyclic analogs.

Biological Activity

Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly those related to the central nervous system.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties:

- In vitro Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 10-20 µM for various carcinoma cell lines.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases:

- DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method, where it showed a scavenging activity of approximately 70% at 100 µM , indicating significant antioxidant potential.

Case Studies

- Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. The compound reduced cell death by approximately 40% , suggesting its potential in treating neurodegenerative diseases.

- Anti-inflammatory Activity : In a model of acute inflammation, the compound significantly reduced edema formation in mice when administered intraperitoneally, indicating anti-inflammatory effects that could be beneficial in conditions like arthritis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Tert-butyl 3-(4-methylphenyl)carbamate | 25.0 | Anticancer |

| Tert-butyl 3-(2-nitrophenyl)carbamate | 30.0 | Antioxidant |

The presence of the amino group in this compound appears to enhance its biological activity compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(3-aminophenyl)pyrrolidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (solvent systems like dichloromethane/hexane) to achieve >95% purity .

- Yield Optimization : Reaction conditions (e.g., 0–20°C for sulfonylation) and catalysts like DMAP or triethylamine improve efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms regiochemistry of the pyrrolidine ring and substituents (e.g., aminophenyl group) .

- ³¹P NMR : Used if phosphonate derivatives are synthesized (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) .

- Mass Spectrometry (MS) :

- ESI-MS/HRMS : Validates molecular weight and detects intermediates during multi-step synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in functionalizing the aminophenyl group?

- Methodological Answer :

- Temperature Control : Low temperatures (e.g., 0°C) minimize side reactions during electrophilic substitution .

- Catalyst Screening : DMAP enhances acylation efficiency, while palladium catalysts enable cross-coupling (e.g., Suzuki reactions) .

- Solvent Selection : Anhydrous dichloromethane or THF prevents hydrolysis of sensitive intermediates .

Q. How to resolve contradictions in spectroscopic data, such as unexpected rotamers or impurities?

- Methodological Answer :

- Variable-Temperature NMR : Resolves dynamic rotamers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate shows two rotamers at room temperature) .

- Chromatographic Purity Checks : Use HPLC with UV detection at 254 nm to identify impurities. Adjust gradient elution (e.g., 5–100% acetonitrile in water) for better resolution .

Q. What strategies enable selective functionalization of the pyrrolidine ring versus the aminophenyl group?

- Methodological Answer :

- Protecting Groups : Boc protection of the pyrrolidine nitrogen allows selective modification of the aminophenyl group .

- pH-Dependent Reactivity : Basic conditions favor nucleophilic attack on the aryl amine, while acidic conditions target the pyrrolidine ring .

Q. What challenges arise when scaling up synthesis, and how can reproducibility be ensured?

- Methodological Answer :

- Batch Process Optimization : Maintain stoichiometric ratios and mixing efficiency during scale-up to avoid exothermic runaway reactions .

- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Key Research Findings

- Synthetic Flexibility : The tert-butyl ester group enhances solubility in organic solvents, facilitating reactions like oxidation (H₂O₂/KMnO₄) or reduction (LiAlH₄) .

- Biological Relevance : Pyrrolidine derivatives with aminophenyl groups are precursors to enzyme inhibitors, with potential in neurodegenerative disease research .

- Challenges : Steric hindrance from the tert-butyl group complicates functionalization at the pyrrolidine 3-position, requiring tailored catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.